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Compound of Interest

Compound Name: SRT 2183

Cat. No.: B1681107 Get Quote

This guide provides a detailed comparative analysis of two widely studied small molecules,

SRT2183 and SRT1720, initially identified as potent activators of the NAD+-dependent

deacetylase SIRT1. Intended for researchers, scientists, and drug development professionals,

this document objectively reviews their performance, presents supporting experimental data,

and delves into the ongoing debate surrounding their precise mechanism of action.

Overview and Mechanism of Action
SRT2183 and SRT1720 are synthetic compounds developed by Sirtris Pharmaceuticals.[1]

They were initially reported as sirtuin-activating compounds (STACs) that are structurally

distinct from resveratrol and purported to activate SIRT1 with significantly greater potency.[2]

The proposed mechanism involved an allosteric interaction that lowers the Michaelis constant

(Km) for acetylated peptide substrates.[3][4]

However, the direct activation of SIRT1 by these compounds has been a subject of

considerable debate. Several studies have suggested that the observed activation is an artifact

of in vitro assays that utilize fluorophore-conjugated peptide substrates.[5][6] Research by

Pacholec et al. (2010) demonstrated that SRT1720, SRT2183, and resveratrol do not activate

SIRT1 with native peptide or full-length protein substrates.[5][7] Their findings indicated that

these compounds may directly interact with the fluorophore-containing substrates.[5][6]

Further research has pointed towards SIRT1-independent mechanisms. For instance, some

studies suggest that the effects of these compounds, such as the deacetylation of p53, can

occur in cells lacking SIRT1.[8][9] An alternative proposed mechanism is the inhibition of p300
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histone acetyltransferase activity.[8][9] Despite this controversy, other studies maintain that the

beneficial effects of SRT1720 in vivo, such as extending lifespan and improving metabolic

health in mice, are indeed mediated through SIRT1-dependent pathways.[2][10]

Both compounds have been shown to influence key cellular signaling pathways, including the

NF-κB and AMPK pathways. For example, SRT2183 has been observed to inhibit RANKL-

induced osteoclast differentiation by activating AMPK and promoting the deacetylation of

RelA/p65 (a subunit of NF-κB), a known SIRT1 target.[11] Similarly, SRT1720 has been shown

to lower the phosphorylation of NF-κB pathway regulators in a SIRT1-dependent manner.[10]

[12]

Quantitative Performance Data
The following tables summarize the key quantitative data reported for SRT2183 and SRT1720.

It is crucial to note that the SIRT1 activation data originates from assays using fluorogenic

substrates, the relevance of which is debated.

Table 1: In Vitro SIRT1 Activation Potency

Compound EC1.5 (μM)¹
Maximum
Activation (%)²

Reference

SRT1720 0.16 781 [4]

SRT2183 0.36 296 [4]

Resveratrol 46.2 201 [4]

¹EC1.5 is the concentration required to increase enzyme activity by 50%. ²Maximum activation

achieved at the highest doses tested.

Table 2: Cellular and In Vivo Effects
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Effect Compound
Model
System

Concentrati
on / Dose

Outcome Reference

Growth

Inhibition
SRT2183

Reh and

Nalm-6 cells
1-10 μM

Time- and

dose-

dependent

growth

inhibition

[13]

Apoptosis

Induction
SRT2183

Reh and Ly3

cells
5-10 μM

Induces

apoptosis

and DNA-

damage

response

[13]

Osteoclastog

enesis

Inhibition

SRT2183
Bone marrow

macrophages
5 μM

Markedly

inhibited

osteoclastoge

nesis

[14]

Osteoclastog

enesis

Inhibition

SRT1720
Bone marrow

macrophages
0.6 μM

Markedly

inhibited

osteoclastoge

nesis

[14]

Lifespan

Extension
SRT1720

Mice on high-

fat diet
Not specified

Increased

mean

lifespan by

21.7%

[10]

Improved

Insulin

Sensitivity

SRT1720
Diet-induced

obese mice
Not specified

Improved

insulin

sensitivity

and lowered

plasma

glucose

[3]

Reduced

Inflammation

SRT1720 Mice

(pneumoseps

is model)

Not specified Reduced

inflammation,

organ injury,

[15]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.medchemexpress.com/srt-2183.html
https://www.medchemexpress.com/srt-2183.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010117/
https://www.selleckchem.com/products/SRT1720.html
https://www.mdpi.com/1422-0067/26/19/9309
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and bacterial

dissemination

Improved

Endothelial

Function

SRT1720 Old mice 100 mg/kg

Ameliorated

age-related

endothelial

dysfunction

[16]

Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways

and a general experimental workflow for evaluating these compounds.
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Caption: Proposed signaling pathways for SRT1720 and SRT2183.
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Caption: General experimental workflow for evaluating SRT compounds.
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This section outlines methodologies for key experiments cited in the literature.

In Vitro SIRT1 Deacetylase Assay (HPLC-based)
This protocol is based on the methodology described by Pacholec et al. (2010) to avoid

artifacts from fluorescent labels.

Objective: To measure the effect of SRT compounds on SIRT1 activity using a native peptide

substrate.

Materials:

Recombinant human SIRT1 enzyme.

Native p53 peptide substrate (e.g., Ac-EE-K(Ac)-G-Q-S-T-S-S-R-H-K-K-L-M-F-K-NH2).

NAD+.

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1

mg/ml BSA.

Test compounds (SRT2183, SRT1720) dissolved in DMSO.

Stop Solution: 0.1 M HCl, 0.16 M acetic acid.

High-Performance Liquid Chromatography (HPLC) system.

Procedure:

Prepare reaction mixtures containing SIRT1 enzyme, native p53 peptide substrate, and

NAD+ in the assay buffer.

Add test compounds at various concentrations (or DMSO as a vehicle control).

Initiate the reaction by adding NAD+ and incubate at 37°C for a specified time (e.g., 30-60

minutes).

Terminate the reaction by adding the stop solution.
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Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the

acetylated substrate and the deacetylated product.

Calculate the percentage of substrate conversion to determine SIRT1 activity. Compare

the activity in the presence of test compounds to the vehicle control.

Cellular p53 Deacetylation Assay
This protocol is adapted from methods used to assess SIRT1 activity within a cellular context.

[4]

Objective: To determine if SRT compounds can induce deacetylation of a known SIRT1

substrate (p53) in cells.

Materials:

Human cell line (e.g., U2OS osteosarcoma cells).

Cell culture medium and supplements.

DNA damaging agent (e.g., etoposide) to induce p53 acetylation.

Test compounds (SRT2183, SRT1720) dissolved in DMSO.

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors.

Antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, and a loading control (e.g., anti-

GAPDH).

Western blotting reagents and equipment.

Procedure:

Culture U2OS cells to approximately 80% confluency.

Treat cells with a DNA damaging agent to increase the levels of acetylated p53.

Following DNA damage, treat the cells with various concentrations of SRT2183, SRT1720,

or vehicle (DMSO) for a defined period (e.g., 4-24 hours).
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Harvest the cells and prepare whole-cell lysates using the lysis buffer.

Determine protein concentration using a standard assay (e.g., BCA).

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Probe the membrane with primary antibodies against acetylated p53 and total p53. A

loading control is used to ensure equal protein loading.

Incubate with appropriate secondary antibodies and visualize the protein bands using a

chemiluminescence detection system.

Quantify band intensities and express the level of acetylated p53 relative to total p53.

Osteoclast Differentiation Assay
This protocol is based on studies investigating the effects of SRT compounds on

osteoclastogenesis.[11][14]

Objective: To evaluate the inhibitory effect of SRT compounds on the differentiation of bone

marrow macrophages into osteoclasts.

Materials:

Bone marrow cells isolated from mice.

α-MEM medium with 15% FBS.

Macrophage colony-stimulating factor (M-CSF).

Receptor activator of nuclear factor kappa-B ligand (RANKL).

Test compounds (SRT2183, SRT1720) dissolved in DMSO.

Tartrate-resistant acid phosphatase (TRAP) staining kit.

Procedure:

Harvest bone marrow macrophages (BMMs) from the long bones of mice.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0134391
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plate non-adherent cells in the presence of M-CSF (e.g., 30 ng/ml).

After 24 hours, re-plate the cells at a density of 20,000 cells/well.

Induce osteoclast differentiation by adding M-CSF and RANKL (e.g., 40 ng/ml).

Simultaneously, treat the cells with SRT2183, SRT1720, or vehicle (DMSO) at desired

concentrations.

Culture the cells for 6 days, replacing the medium every 2-3 days with fresh cytokines and

compounds.

After 6 days, fix the cells and stain for TRAP, a marker for osteoclasts.

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

Compare the number of osteoclasts in compound-treated wells to the vehicle control.

Conclusion
SRT2183 and SRT1720 are important chemical probes for studying sirtuin biology and related

therapeutic areas. While initial claims of potent, direct SIRT1 activation have been complicated

by subsequent findings, their biological effects in various models of disease are significant.

SRT1720 generally appears more potent than SRT2183 in both the controversial in vitro

activation assays and in various cellular and in vivo studies.

The key takeaway for researchers is the critical importance of using multiple, robust assay

systems to validate the mechanism of action for any putative enzyme activator. The

controversy surrounding SRT1720 and SRT2183 highlights the potential for assay artifacts and

the existence of complex, possibly off-target or SIRT1-independent, mechanisms. Future

research should continue to dissect these complex signaling interactions to fully understand the

therapeutic potential of these and similar molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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